molecular formula C9H12ClNO2 B13478259 3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride

3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B13478259
M. Wt: 201.65 g/mol
InChI Key: YAMNCALRXVJOOV-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride is a pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and a propanoic acid substituent at the 3-position, forming a hydrochloride salt. The hydrochloride salt enhances stability and solubility, typical of such derivatives.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-7-2-3-8(6-10-7)4-5-9(11)12;/h2-3,6H,4-5H2,1H3,(H,11,12);1H

InChI Key

YAMNCALRXVJOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Core Synthesis of the Pyridine Derivative

a. Starting Material Preparation
The synthesis begins with the formation of a substituted pyridine ring, typically starting from 3-bromopyridine derivatives or related precursors. According to patent literature and research, a common route involves nucleophilic substitution on a suitably functionalized pyridine, such as 3-bromopyridine, with methyl groups introduced at the 6-position via methylation reactions.

b. Methylation at the 6-Position
Methylation of the pyridine ring at the 6-position can be achieved through direct methylation using reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step yields 6-methylpyridine derivatives with high regioselectivity.

a. Carboxylation or Side Chain Introduction
The key step involves attaching the propanoic acid moiety at the 3-position of the pyridine ring. This can be achieved via nucleophilic substitution or cross-coupling reactions such as Suzuki or Heck coupling, using appropriate functionalized intermediates (e.g., 3-bromopyridine derivatives) and carboxylate precursors.

b. Hydrolysis and Decarboxylation
Alternatively, a multi-step process involves initial formation of a nitrile or ester intermediate, followed by hydrolysis under acidic conditions (hydrochloric acid) to yield the free acid, and decarboxylation if necessary, to obtain the desired propanoic acid derivative.

Conversion to the Hydrochloride Salt

a. Acidification and Salt Formation
The free acid is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid, often in an aqueous medium. This step stabilizes the compound, enhances solubility, and facilitates purification.

b. Purification and Drying
The hydrochloride salt is isolated via filtration, washed, and dried under vacuum to obtain a high-purity product suitable for pharmaceutical applications.

Summary of the Process

Step Description Reagents & Conditions Yield & Notes
1. Methylation Regioselective methylation at pyridine 6-position Methyl iodide, potassium carbonate, solvent (e.g., acetone) High regioselectivity, yields >80%
2. Side Chain Introduction Cross-coupling or nucleophilic substitution at 3-position 3-bromopyridine derivative, suitable coupling reagents Optimized for high yield and purity
3. Hydrolysis & Decarboxylation Acidic hydrolysis of nitrile/ester intermediates Hydrochloric acid, heat Complete conversion, minimal impurities
4. Salt Formation Treatment with hydrochloric acid Concentrated HCl, aqueous medium High purity hydrochloride salt

Research-Backed Variations and Innovations

Recent patents and research articles highlight innovations such as:

Key Considerations and Notes

  • Impurity Control: Modern methods emphasize minimizing tungsten residues and other metal impurities, critical for pharmaceutical-grade compounds.
  • Scalability: Continuous flow reactors and optimized reaction conditions facilitate large-scale production.
  • Yield Optimization: Efficient purification techniques, such as crystallization and filtration under controlled pH and temperature, maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications of 3-(6-methylpyridin-3-yl)propanoic acid hydrochloride

This compound is a chemical compound with a variety of applications in scientific research. Its unique structure, featuring a pyridine ring with a methyl group at the 6th position and a propanoic acid moiety, makes it useful in diverse chemical and biological studies.

Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing complex molecules.
  • It is used as a reagent in various chemical reactions.

Biology

  • It is studied for its potential biological activities.
  • It is studied for its interactions with biomolecules.

Medicine

  • Its potential therapeutic applications are under research.
  • Its effects on biological systems are being explored.

Industry

  • It is used in developing new materials.
  • It is used in creating new chemical processes.

Chemical Reactions

This compound can participate in several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives. Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

The specific products of these reactions depend on the conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The chloro analog (C₈H₈ClNO₂) has a lower molecular weight (193.61 g/mol) and moderate melting point (97–99°C) due to reduced steric hindrance and increased polarity . Electron-Donating Groups (e.g., CH₃, OCH₃): Methyl and methoxy groups enhance lipophilicity. The methoxy analog (C₉H₁₁NO₃) has a higher molecular weight (197.19 g/mol) but lacks reported melting data . Positional Isomerism: The 2-methyl analog (C₉H₁₂ClNO₂) shares the same formula as the target compound but exhibits distinct reactivity due to substituent placement .

Functional Group Variations: Boronic Acid Derivatives (e.g., ): These are critical for cross-coupling reactions but require stringent safety protocols (e.g., respiratory protection and inert cleanup) . Amino-Modified Derivatives (e.g., ): The dimethylamino group introduces zwitterionic behavior, enhancing solubility in polar solvents .

Synthetic Methods: Hydrolysis of esters (e.g., ethyl 3-(6-chloropyridin-3-yl)propanoate) using NaOH/MeOH is a common route for carboxylic acid derivatives, yielding ~57% . Safety protocols for boronic acids emphasize controlled environments and protective gear .

Research Implications and Gaps

  • Physicochemical Data : Melting points, solubility, and stability data for the target compound remain unverified in the provided evidence.
  • Synthetic Utility : The boronic acid derivative () highlights the role of pyridine compounds in medicinal chemistry, though the target compound’s exact applications require empirical validation.

Biological Activity

3-(6-Methylpyridin-3-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 2680542-80-5
  • Molecular Formula : C₁₁H₁₃ClN₁O₂

The compound features a pyridine ring, which is known for its diverse biological activities, and a propanoic acid moiety that may enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values show promising results, suggesting its potential as an antimicrobial agent.

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048

These findings align with the broader trend of pyridine derivatives exhibiting significant antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antiviral Activity

The compound has also been explored for its antiviral properties . It has shown activity against certain viruses, including those responsible for respiratory infections. The mechanism of action may involve the inhibition of viral replication or interference with viral entry into host cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival.
  • Receptor Modulation : It could modulate receptor activity, influencing various physiological responses within cells.

Case Studies and Research Findings

  • In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in bacterial load and inflammation markers in infected tissues. This suggests not only antimicrobial efficacy but also potential anti-inflammatory effects .
  • Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics, with a moderate half-life suitable for therapeutic applications. It was observed to achieve effective plasma concentrations following standard dosing regimens.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Activity Remarks
3-Pyridinecarboxylic acidAntimicrobialLacks methyl substitution
4-(Methylpyridin-2-yl)butanoic acidAntiviralExhibits different receptor affinity

The unique methyl substitution in the pyridine ring of our compound enhances its solubility and potentially its bioactivity compared to other derivatives .

Q & A

What are the recommended synthetic routes for 3-(6-methylpyridin-3-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling a pyridine derivative with a propanoic acid precursor. A common approach is the nucleophilic substitution or palladium-catalyzed cross-coupling of 6-methylpyridine-3-carbaldehyde with malonic acid derivatives. For example, a Knoevenagel condensation using β-keto esters followed by hydrolysis and subsequent hydrochlorination may yield the target compound. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or EDC/NHS for carboxylate activation .
  • pH control : Hydrochloride formation requires stoichiometric HCl in anhydrous conditions to avoid side reactions .
  • Temperature : Reactions at 60–80°C optimize yield, while higher temperatures risk decarboxylation .
    Yield improvements (70–85%) are achieved via inert atmosphere (N₂/Ar) to prevent oxidation of the pyridine moiety .

How can researchers resolve contradictions in NMR and mass spectrometry data for this compound?

Answer:
Discrepancies often arise from:

  • Tautomerism : The pyridine ring’s electron-deficient nature may cause proton exchange, broadening NMR signals. Use DMSO-d₆ as a solvent to stabilize tautomers and acquire clearer ¹H/¹³C spectra .
  • Ionization efficiency in MS : Electrospray ionization (ESI) may underrepresent the hydrochloride form. Supplement with MALDI-TOF using α-cyano-4-hydroxycinnamic acid matrix to enhance detection of the protonated parent ion .
  • Impurity peaks : Trace solvents (e.g., DMF) can form adducts. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

What advanced methodologies are used to study its bioactivity in enzyme inhibition assays?

Answer:

  • Kinetic assays : For kinase or protease inhibition, use fluorescent substrates (e.g., FITC-labeled peptides) with real-time monitoring. IC₅₀ values are calculated via nonlinear regression of dose-response curves .
  • Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., p38 MAPK) on gold TFGA electrodes. Measure binding affinity (KD) by tracking refractive index changes upon compound injection .
  • Molecular docking : Optimize force fields (AMBER/CHARMM) to account for the hydrochloride’s ionic interactions with catalytic residues .

How does the hydrochloride salt form impact stability and solubility in pharmacological studies?

Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Use dynamic light scattering (DLS) to monitor aggregation in serum-containing media .
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals degradation via hydrolysis of the propanoic acid moiety. Lyophilization with trehalose (1:1 w/w) extends shelf life >12 months .

What strategies validate the compound’s purity in complex biological matrices?

Answer:

  • LC-MS/MS : Employ a Q-TOF system with a HILIC column (2.1 × 100 mm, 1.7 µm) for polar metabolite separation. Use isotopic internal standards (e.g., ¹³C-labeled analog) to correct matrix effects .
  • ICP-OES : Quantitate chloride content (theoretical 11.8%) to confirm stoichiometry of the hydrochloride salt .

How can researchers address conflicting results in cellular uptake studies?

Answer:
Contradictions may stem from:

  • Cell line variability : Use HEK-293T (high OCT1 expression) vs. Caco-2 (low uptake) to assess transporter-dependence. Inhibit transporters with cimetidine (OCT1) or MK-571 (MRP2) .
  • pH-dependent permeability : Perform parallel artificial membrane permeability assays (PAMPA) at pH 5.0 (lysosomal) vs. 7.4 (physiological) to model compartment-specific uptake .

What computational tools predict its metabolic pathways and potential toxicity?

Answer:

  • ADMET Predictors : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the methylpyridine group) .
  • Toxicity screening : Apply Derek Nexus to flag hepatotoxicity risks from reactive metabolites (e.g., epoxides formed via cytochrome P450) .

How is the compound’s crystallinity characterized, and why does polymorphism matter?

Answer:

  • PXRD : Compare experimental diffractograms (Cu-Kα radiation) with simulated patterns from Mercury CSD to identify polymorphs (e.g., Form I vs. Form II) .
  • DSC/TGA : Detect hydrate formation (endothermic peaks at 100–120°C) affecting dissolution rates .
    Polymorphism impacts bioavailability; amorphous dispersions (spray-dried with HPMCAS) enhance oral absorption .

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